Cas no 1493547-84-4 (ethyl(1-methyl-1H-imidazol-5-yl)methylamine)

Ethyl(1-methyl-1H-imidazol-5-yl)methylamine is a specialized organic compound featuring an imidazole core substituted with a methyl group at the 1-position and an ethylaminomethyl group at the 5-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its imidazole moiety offers coordination potential, while the ethylamine side chain enhances solubility and functional versatility. The compound is particularly useful in heterocyclic chemistry for constructing complex molecular frameworks. High purity grades ensure consistent performance in coupling reactions and catalyst systems. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and oxidation.
ethyl(1-methyl-1H-imidazol-5-yl)methylamine structure
1493547-84-4 structure
Product Name:ethyl(1-methyl-1H-imidazol-5-yl)methylamine
CAS No:1493547-84-4
MF:C7H13N3
MW:139.198220968246
CID:4602247
PubChem ID:59746123
Update Time:2025-06-08

ethyl(1-methyl-1H-imidazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • ETHYL[(1-METHYL-1H-IMIDAZOL-5-YL)METHYL]AMINE
    • 1H-Imidazole-5-methanamine, N-ethyl-1-methyl-
    • ethyl(1-methyl-1H-imidazol-5-yl)methylamine
    • Inchi: 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3
    • InChI Key: WKPWHYQARUMITO-UHFFFAOYSA-N
    • SMILES: C1N(C)C(CNCC)=CN=1

ethyl(1-methyl-1H-imidazol-5-yl)methylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Additional information on ethyl(1-methyl-1H-imidazol-5-yl)methylamine

Introduction to Ethyl(1-methyl-1H-imidazol-5-yl)methylamine (CAS No. 1493547-84-4)

Ethyl(1-methyl-1H-imidazol-5-yl)methylamine, a compound with the chemical formula C8H14N2O, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 1493547-84-4, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of ethyl(1-methyl-1H-imidazol-5-yl)methylamine features a combination of an imidazole ring and an ethylamine side chain, which contributes to its versatility in chemical reactions. The presence of the imidazole moiety, specifically the 1-methyl-1H-imidazol-5-yl group, enhances the compound's ability to participate in hydrogen bonding and metal coordination, making it a promising candidate for drug design and material science applications.

In recent years, there has been growing interest in the use of imidazole derivatives as pharmacophores due to their broad spectrum of biological activities. Ethyl(1-methyl-1H-imidazol-5-yl)methylamine has been explored in several research studies for its potential role in developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has made it a focal point in medicinal chemistry.

One of the most compelling aspects of ethyl(1-methyl-1H-imidazol-5-yl)methylamine is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to create derivatives with enhanced pharmacological properties, including improved solubility, bioavailability, and target specificity. These advancements highlight the importance of ethyl(1-methyl-1H-imidazol-5-yl)methylamine in the development of next-generation pharmaceuticals.

The synthesis of ethyl(1-methyl-1H-imidazol-5-yl)methylamine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the functionalization of an imidazole precursor, followed by the introduction of an ethylamine group. The efficiency and yield of this synthesis are critical factors that determine its industrial applicability.

Recent advancements in catalytic methods have improved the synthetic routes for ethyl(1-methyl-1H-imidazol-5-yl)methylamine, making it more accessible for large-scale production. These innovations have not only reduced costs but also minimized waste, aligning with the growing emphasis on sustainable chemistry practices. The development of greener synthetic pathways is a testament to the compound's significance in modern pharmaceutical research.

The biological activity of ethyl(1-methyl-1H-imidazol-5-yl)methylamine has been extensively studied in various preclinical models. Research indicates that this compound exhibits potential therapeutic effects in areas such as anti-inflammatory, anti-viral, and anti-cancer applications. Its interaction with specific biological pathways suggests that it could be a key component in designing targeted therapies for complex diseases.

In conclusion, ethyl(1-methyl-1H-imidazol-5-yl)methylamine (CAS No. 1493547-84-4) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and broad range of biological activities make it an attractive candidate for further exploration and development. As research continues to uncover new applications for this molecule, its importance in advancing medical science is undeniable.

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